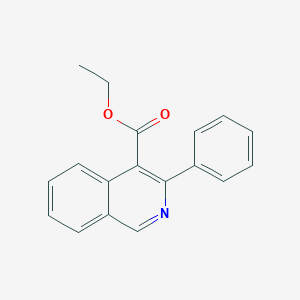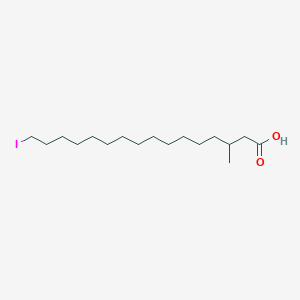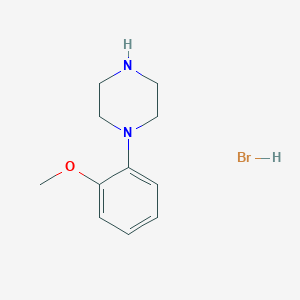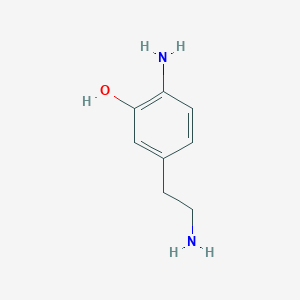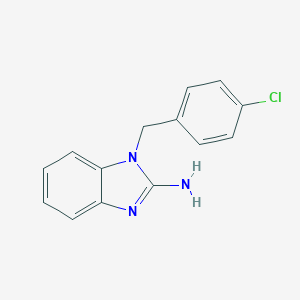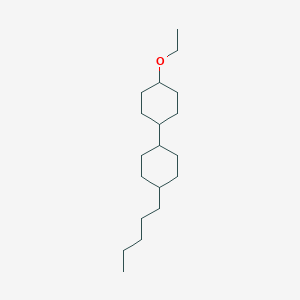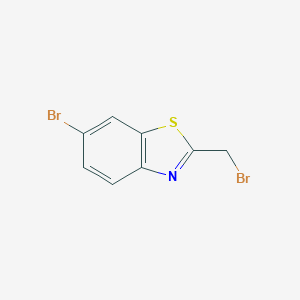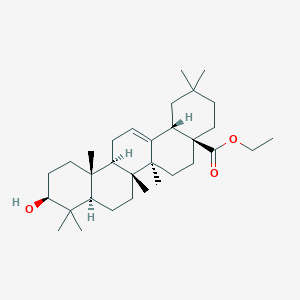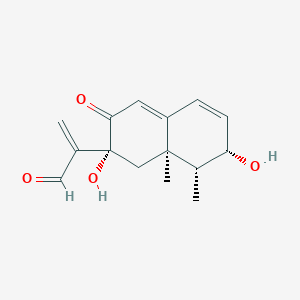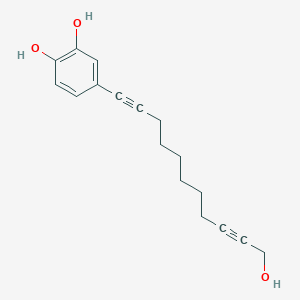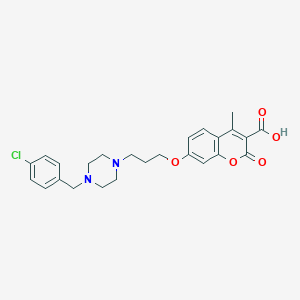
3-Carboxylic acid-picumast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxylic acid-picumast, also known as 3-CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of picumast, a drug that is known to have anti-inflammatory and anti-allergic effects. 3-CPA has been found to have similar properties and has been studied extensively for its potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of 3-Carboxylic acid-picumast is not yet fully understood. However, it is believed to work by inhibiting the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also appears to modulate the activity of immune cells, such as T-cells and macrophages.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Carboxylic acid-picumast has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and modulate the immune response. It has also been shown to have a protective effect on the nervous system and may have potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Carboxylic acid-picumast is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of 3-Carboxylic acid-picumast is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Carboxylic acid-picumast. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Carboxylic acid-picumast and to identify any potential side effects or limitations. Overall, 3-Carboxylic acid-picumast shows great promise as a potential therapeutic agent and further research is needed to fully explore its potential uses.
Synthesemethoden
The synthesis of 3-Carboxylic acid-picumast involves the reaction of picumast with a carboxylic acid. The process is relatively simple and can be carried out using standard laboratory techniques. The resulting compound is a white crystalline powder that is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
3-Carboxylic acid-picumast has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been shown to have potential use in treating various autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
102392-27-8 |
|---|---|
Produktname |
3-Carboxylic acid-picumast |
Molekularformel |
C25H27ClN2O5 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C25H27ClN2O5/c1-17-21-8-7-20(15-22(21)33-25(31)23(17)24(29)30)32-14-2-9-27-10-12-28(13-11-27)16-18-3-5-19(26)6-4-18/h3-8,15H,2,9-14,16H2,1H3,(H,29,30) |
InChI-Schlüssel |
XYJFEDCQMSDMKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Andere CAS-Nummern |
102392-27-8 |
Synonyme |
3-carboxylic acid-picumast |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



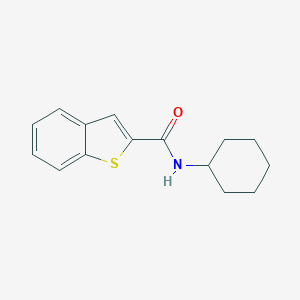
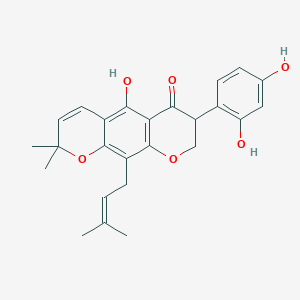
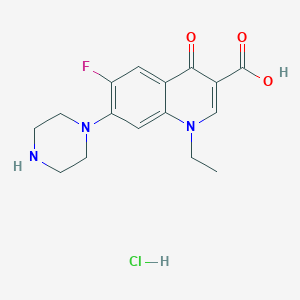
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
